
WSPC Biotin-PEG3-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WSPC Biotin-PEG3-DBCO is useful for introducing a biotin moiety to azide-containing proteins and cell surfaces using copper-free Click Chemistry. This biotin compound is membrane-impermeable due to its water soluble sulfonate group. Captured biomolecules can be efficiently photoreleased using near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2).
Scientific Research Applications
Enzyme Immobilization and Biosensors
A study by Matsumoto et al. (2018) demonstrated the use of sortase A-assisted click chemistry for creating a streptavidin-hydrogel that could immobilize enzymes like glucose dehydrogenase. This method involved polymerizing azido-modified streptavidin with DBCO-modified branched poly(ethyleneglycol), showcasing its potential in biosensor applications.
Nanoparticle Probes for Biomarker Detection
In the realm of biomarker detection, Scott et al. (2017) developed biotin-polyethylene glycol gold nanoparticle probes. These probes were effective in simultaneously detecting protein and nucleic acid targets, demonstrating the versatility of biotin-PEG compounds in diagnostic applications.
Nanotube FET Devices for Protein Detection
A. Star et al. (2003) utilized nanoscale field-effect transistor devices with a PEI/PEG polymer coating for detecting protein binding. This study highlighted the application of biotin-PEG in developing nanoscale devices for specific molecular recognition.
Biosensing and Biofunctional Materials
Kumar et al. (2017) explored the embedding of biotinylated bovine serum albumin in polylactic acid-polyethylene glycol fibers for specific immobilization of avidins. Their research Kumar et al. (2017) demonstrates the suitability of such materials for biosensing applications, utilizing the avidin-biotin interaction as a robust immobilization method.
Tissue Engineering and Regenerative Medicine
Mao et al. (2019) presented a study on bio-orthogonal reaction-based strategies for in situ cellularization of tissue engineering scaffolds. They synthesized DBCO-modified PCL-PEG polymer and demonstrated its effectiveness in enhancing cellularization and survival rates Mao et al. (2019).
Nucleic Acid Crosslinking for Genomic Studies
Wielenberg et al. (2020) developed a new probe, AP3B, using a psoralen derivative for biotinylation of nucleic acids, showing enhanced effectiveness compared to traditional compounds like EZ-link psoralen-PEG3-biotin Wielenberg et al. (2020).
Targeted Drug Delivery and Cancer Therapy
Chen et al. (2015) created multifunctional biotin-PEG-based polymeric micelles for targeted cancer therapy, enhancing uptake and inducing apoptosis in cancer cells Chen et al. (2015).
properties
Product Name |
WSPC Biotin-PEG3-DBCO |
|---|---|
Molecular Formula |
C53H68N8O17S2 |
Molecular Weight |
1153.29 |
IUPAC Name |
1-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-[4-[4-[1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamoyloxy]ethyl]-2-methoxy-5-nitrophenoxy]butanoylamino]-1-oxopropane-2-sulfonic acid |
InChI |
InChI=1S/C53H68N8O17S2/c1-35(78-53(67)56-20-19-49(64)60-33-38-12-4-3-10-36(38)17-18-37-11-5-6-13-41(37)60)39-30-43(73-2)44(31-42(39)61(68)69)77-23-9-16-48(63)57-32-46(80(70,71)72)51(65)55-22-25-75-27-29-76-28-26-74-24-21-54-47(62)15-8-7-14-45-50-40(34-79-45)58-52(66)59-50/h3-6,10-13,30-31,35,40,45-46,50H,7-9,14-16,19-29,32-34H2,1-2H3,(H,54,62)(H,55,65)(H,56,67)(H,57,63)(H2,58,59,66)(H,70,71,72)/t35?,40-,45-,46?,50-/m0/s1 |
InChI Key |
VXNHEVDLDQWVJJ-NHJLCCERSA-N |
SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCC(C(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O)OC)OC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
WSPC Biotin-PEG3-DBCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B1194955.png)

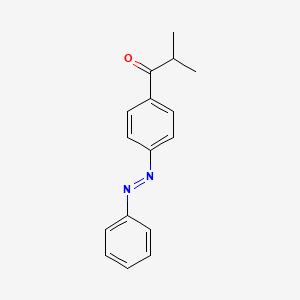
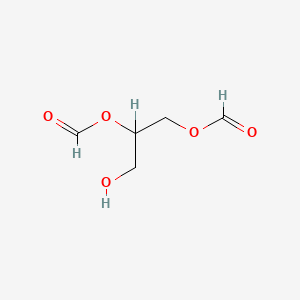
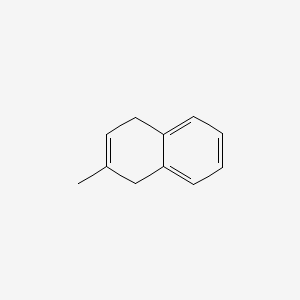



![1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide](/img/structure/B1194966.png)

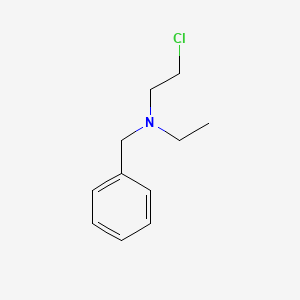
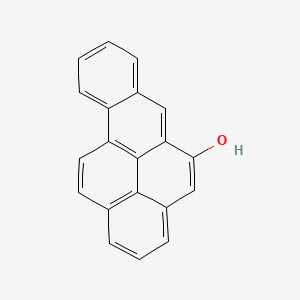
![1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile](/img/structure/B1194973.png)
